molecular formula C11H14O4 B14286686 1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol CAS No. 114184-98-4

1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol

Cat. No.: B14286686
CAS No.: 114184-98-4
M. Wt: 210.23 g/mol
InChI Key: OIHSPKTUKHZNBY-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is an organic compound that features a dioxolane ring fused with a phenyl group and an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or orthoesters can also aid in the effective removal of water, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves the formation of stable acetal or ketal structures, protecting carbonyl groups from unwanted reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, stabilizing reactive intermediates and facilitating desired transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is unique due to its combination of a dioxolane ring with a phenyl group and an ethane-1,2-diol moiety, providing enhanced stability and reactivity compared to its simpler analogs. This structural uniqueness makes it particularly valuable in complex synthetic applications and industrial processes .

Properties

CAS No.

114184-98-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(2-phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol

InChI

InChI=1S/C11H14O4/c12-6-9(13)10-7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2

InChI Key

OIHSPKTUKHZNBY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)C(CO)O

Origin of Product

United States

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